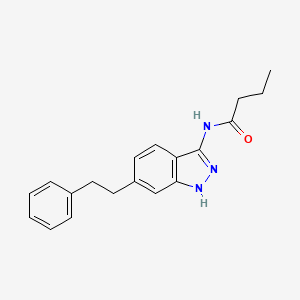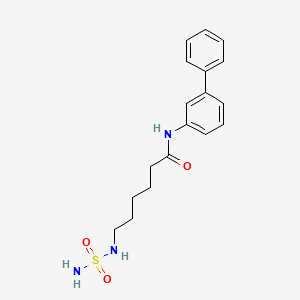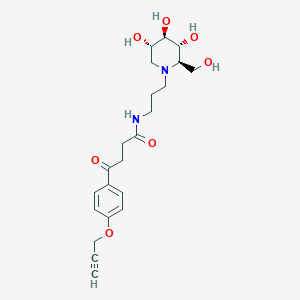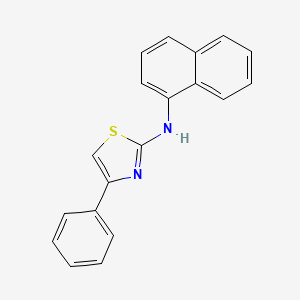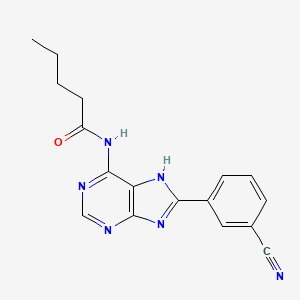
N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a cyanophenyl group attached to a purine ring, which is further linked to a pentanamide chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave irradiation conditions, where amine compounds are mixed with a preheated mixture of acetic anhydride and cyanoacetic acid .
Chemical Reactions Analysis
Types of Reactions
N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyanophenyl)propanamide: A structurally similar compound with a cyanophenyl group attached to a propanamide chain.
N-(3-Cyanophenyl)-2-methylpropanamide: Another related compound with a methyl group on the propanamide chain.
Uniqueness
N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide is unique due to its purine-based structure, which distinguishes it from other cyanophenyl derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16N6O |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[8-(3-cyanophenyl)-7H-purin-6-yl]pentanamide |
InChI |
InChI=1S/C17H16N6O/c1-2-3-7-13(24)21-16-14-17(20-10-19-16)23-15(22-14)12-6-4-5-11(8-12)9-18/h4-6,8,10H,2-3,7H2,1H3,(H2,19,20,21,22,23,24) |
InChI Key |
FKLAKSOWIZORFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC=NC2=C1NC(=N2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



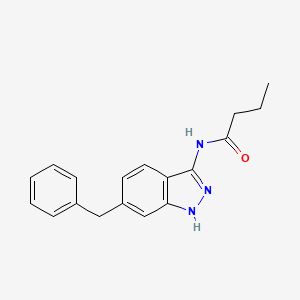
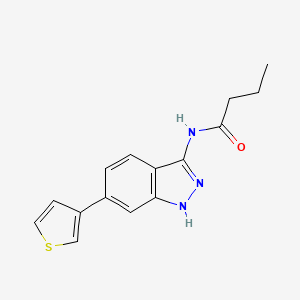
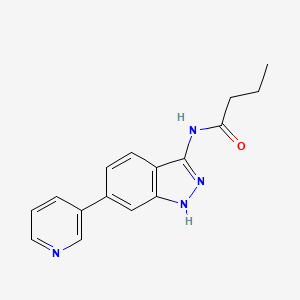
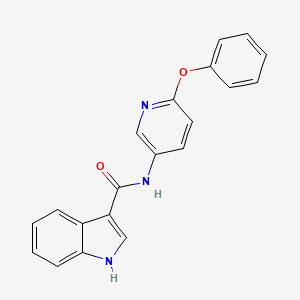
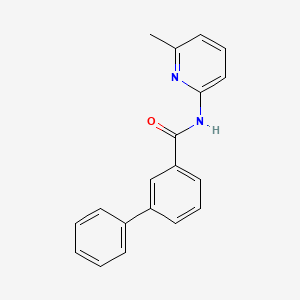
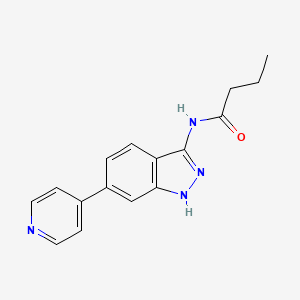
![N-(7-(2-Chlorophenyl)-6-(4-chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxyacetamide (enantiomeric mix)](/img/structure/B10851194.png)
